2,8-Dinitrodibenzofuran
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Overview
Description
2,8-Dinitrodibenzofuran is an organic compound with the molecular formula C12H6N2O5 It belongs to the class of dibenzofurans, which are heterocyclic compounds containing a benzene ring fused to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,8-Dinitrodibenzofuran can be synthesized through several methods. One common approach involves the intramolecular Ullmann coupling reaction. This reaction uses 2,2′-diiodo-4,4′-dinitrodiphenylether as the starting material and is carried out in the presence of activated copper in dimethylformamide (DMF) . The reaction conditions typically require a concentration of reactants ranging from 6 to 13% (w/v).
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Ullmann coupling reaction remains a viable method for large-scale synthesis due to its efficiency and relatively straightforward procedure.
Chemical Reactions Analysis
Types of Reactions: 2,8-Dinitrodibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: 2,8-Diaminodibenzofuran.
Substitution: Various substituted dibenzofuran derivatives depending on the substituent introduced.
Scientific Research Applications
2,8-Dinitrodibenzofuran has several applications in scientific research:
Biology: Research into its biological activity is ongoing, with studies exploring its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 2,8-Dinitrodibenzofuran involves its interaction with various molecular targets. The nitro groups on the compound can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to various biological effects, although specific pathways and targets are still under investigation .
Comparison with Similar Compounds
2,8-Diaminodibenzofuran: A reduced form of 2,8-Dinitrodibenzofuran with amino groups instead of nitro groups.
2,8-Dihydroxydibenzofuran: A hydroxylated derivative with different reactivity and applications.
2,8-Dichlorodibenzofuran: A chlorinated derivative with distinct chemical properties.
Uniqueness: this compound is unique due to its nitro groups, which impart specific reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of various advanced materials and bioactive compounds.
Properties
CAS No. |
144280-50-2 |
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Molecular Formula |
C12H6N2O5 |
Molecular Weight |
258.19 g/mol |
IUPAC Name |
2,8-dinitrodibenzofuran |
InChI |
InChI=1S/C12H6N2O5/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12(10)19-11/h1-6H |
InChI Key |
AOXRLMQADIVJBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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